Ethyl-d5 Paraben
Overview
Description
Ethyl-d5 Paraben, also known as Ethyl-d5 4-Hydroxybenzoate, is a deuterated form of ethyl paraben. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound is a derivative of p-hydroxybenzoic acid and is widely recognized for its antimicrobial and preservative properties. This compound is commonly used in the pharmaceutical, cosmetic, and food industries to extend the shelf life of products by preventing microbial contamination .
Mechanism of Action
Target of Action
Ethyl-d5 Paraben, like other parabens, primarily targets microbial cells, acting as a preservative and antimicrobial agent . It is structurally similar to estrogen hormone and can interfere with nuclear receptors for androgens, estrogens, progesterone, and glucocorticosteroids .
Mode of Action
This compound interacts with its targets by mimicking the structure of estrogen, which allows it to bind to estrogen receptors and disrupt normal hormonal function . This interaction can lead to changes in the normal functioning of the endocrine system .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to hormone regulation . By mimicking estrogen, this compound can disrupt the normal balance of hormones in the body, potentially leading to a variety of health effects .
Result of Action
The result of this compound’s action can vary depending on the level and duration of exposure. At the cellular level, this compound can disrupt normal cell function by interfering with hormone receptors . This disruption can lead to a variety of potential health effects, including reproductive, developmental, and neurological disorders; thyroid-related problems; skin allergies; and potentially even cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its presence in ecosystems is mainly related to wastewater discharges . Furthermore, its effectiveness as a preservative can be affected by factors such as pH and temperature . Understanding these environmental influences is crucial for assessing the potential impact of this compound on human health and the environment .
Biochemical Analysis
Biochemical Properties
Ethyl-d5 Paraben interacts with various enzymes, proteins, and other biomolecules. It is structurally similar to the estrogen hormone and can interfere with nuclear receptors for androgens, estrogens, progesterone, and glucocorticosteroids . This interaction can alter the activity of enzymes that metabolize endogenous hormones .
Cellular Effects
This compound has been found to have potential effects on various types of cells and cellular processes. It can disrupt the normal function of hormones, leading to reproductive, developmental, and neurological disorders; thyroid-related problems, skin allergies, and cancers . It influences cell function by disrupting the release of hypothalamic, pituitary, and peripheral hormones .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression . It can interfere with nuclear receptors, membrane receptors, and intracellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been found to induce oxidative stress by suppressing antioxidant enzyme activity . This can lead to long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have confirmed that it may be linked to infertility, neurodevelopmental disorders, carcinogenesis, spermatogenesis, and pregnancy . At high doses, it can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can disrupt the metabolism of endogenous hormones and provoke metabolic disorders such as thyroid gland dysfunction and irregularity in sex hormones such as testosterone and estrogen .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is quickly absorbed through the skin and gut, although most are excreted in the urine, some remain in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5 Paraben is synthesized through an esterification process involving p-hydroxybenzoic acid and deuterated ethanol. The reaction typically occurs in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
p-Hydroxybenzoic acid+Deuterated ethanolAcidic catalystEthyl-d5 Paraben+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5 Paraben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-hydroxybenzoic acid and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although these reactions are less frequently performed.
Substitution: Nucleophiles such as hydroxide ions or amines can react with this compound under basic conditions to form substituted products.
Major Products Formed
- p-Hydroxybenzoic acid and other carboxylic acids.
Reduction: Reduced forms of this compound, although these are less common.
Substitution: Substituted esters and amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl-d5 Paraben is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to quantify and identify compounds.
Pharmaceutical Research: Employed in pharmacokinetic studies to track the metabolism and distribution of paraben compounds in biological systems.
Cosmetic and Food Industry: Used to study the efficacy and safety of preservatives in various formulations.
Environmental Science: Utilized in studies to trace the environmental fate and transport of paraben compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl Paraben: Another ester of p-hydroxybenzoic acid, commonly used as a preservative.
Propyl Paraben: Similar in structure and function, with a longer alkyl chain.
Butyl Paraben: Known for its higher antimicrobial activity but also associated with higher toxicity.
Uniqueness of Ethyl-d5 Paraben
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in complex biological and environmental samples. This feature distinguishes it from other non-deuterated parabens .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBSKCKDOMJSU-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628652 | |
Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126070-21-1 | |
Record name | Benzoic acid, 4-hydroxy-, ethyl-d5 ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126070-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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